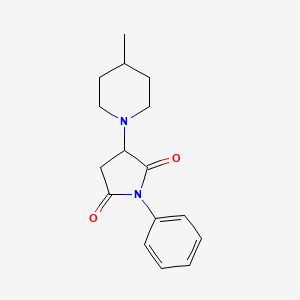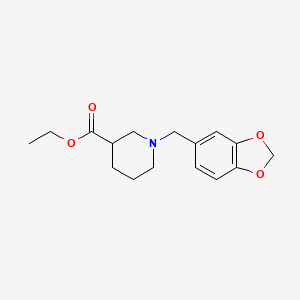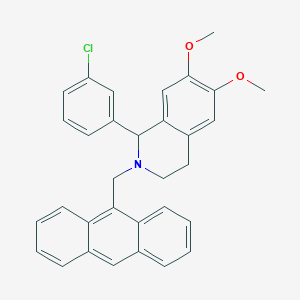
3-(4-methyl-1-piperidinyl)-1-phenyl-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methyl-1-piperidinyl)-1-phenyl-2,5-pyrrolidinedione, also known as MPHP, is a psychoactive substance that belongs to the class of cathinones. It is a synthetic derivative of pyrovalerone and has been found to have stimulant properties. The chemical structure of MPHP is similar to other cathinones, such as MDPV and α-PVP, which have been associated with adverse effects. However, research on MPHP is limited, and its effects on the human body are not well understood.
作用機序
The mechanism of action of 3-(4-methyl-1-piperidinyl)-1-phenyl-2,5-pyrrolidinedione involves the inhibition of the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the concentration of these neurotransmitters in the synapse, which results in the stimulation of the central nervous system. 3-(4-methyl-1-piperidinyl)-1-phenyl-2,5-pyrrolidinedione also has an affinity for the dopamine transporter, which further enhances its stimulant properties.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-(4-methyl-1-piperidinyl)-1-phenyl-2,5-pyrrolidinedione are not well understood. However, studies have shown that it has stimulant properties and increases the release of dopamine and norepinephrine in the brain. It has also been found to increase heart rate, blood pressure, and body temperature. These effects are similar to other cathinones and can be associated with adverse effects such as cardiovascular and neurological toxicity.
実験室実験の利点と制限
3-(4-methyl-1-piperidinyl)-1-phenyl-2,5-pyrrolidinedione has advantages and limitations for use in lab experiments. Its stimulant properties make it useful for investigating the effects of dopamine and norepinephrine on the central nervous system. However, its limited availability and potential for adverse effects make it a challenging substance to work with. The purity of the final product is also essential for its use in scientific research.
将来の方向性
Future research on 3-(4-methyl-1-piperidinyl)-1-phenyl-2,5-pyrrolidinedione should focus on its potential as a treatment for conditions such as ADHD and narcolepsy. Further studies are needed to investigate its mechanism of action and biochemical and physiological effects. The development of safer and more effective derivatives of 3-(4-methyl-1-piperidinyl)-1-phenyl-2,5-pyrrolidinedione could also be explored. Additionally, research on the long-term effects of 3-(4-methyl-1-piperidinyl)-1-phenyl-2,5-pyrrolidinedione on the human body is needed to determine its safety for use in humans.
Conclusion:
In conclusion, 3-(4-methyl-1-piperidinyl)-1-phenyl-2,5-pyrrolidinedione is a synthetic cathinone with stimulant properties that has been used in scientific research to investigate its effects on the central nervous system. Its mechanism of action involves the inhibition of the reuptake of dopamine and norepinephrine in the brain. 3-(4-methyl-1-piperidinyl)-1-phenyl-2,5-pyrrolidinedione has potential as a treatment for conditions such as ADHD and narcolepsy, but further research is needed to determine its safety and efficacy. The development of safer and more effective derivatives of 3-(4-methyl-1-piperidinyl)-1-phenyl-2,5-pyrrolidinedione could also be explored.
合成法
The synthesis of 3-(4-methyl-1-piperidinyl)-1-phenyl-2,5-pyrrolidinedione involves the reaction of pyrrolidinone with 4-methylpiperidine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then purified through recrystallization or chromatography. The purity of the final product is essential for its use in scientific research.
科学的研究の応用
3-(4-methyl-1-piperidinyl)-1-phenyl-2,5-pyrrolidinedione has been used in scientific research to investigate its effects on the central nervous system. Studies have shown that 3-(4-methyl-1-piperidinyl)-1-phenyl-2,5-pyrrolidinedione has stimulant properties and increases the release of dopamine and norepinephrine in the brain. It has also been found to have an affinity for the dopamine transporter, which is responsible for the reuptake of dopamine from the synapse. These findings suggest that 3-(4-methyl-1-piperidinyl)-1-phenyl-2,5-pyrrolidinedione may have potential as a treatment for conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy.
特性
IUPAC Name |
3-(4-methylpiperidin-1-yl)-1-phenylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-12-7-9-17(10-8-12)14-11-15(19)18(16(14)20)13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMSFMFPYABFIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylpiperidin-1-yl)-1-phenylpyrrolidine-2,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B5090664.png)
![16-{[(4-chlorophenyl)amino]carbonyl}tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid](/img/structure/B5090667.png)
![(3aS*,6aR*)-3-[3-(4-methoxyphenyl)propyl]-5-(1-pyrrolidinylsulfonyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5090678.png)
![2-{[7-(3-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}-N-phenylacetamide](/img/structure/B5090684.png)
![5-[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5090692.png)

![3-{5-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5090706.png)
![2-adamantyl{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine](/img/structure/B5090711.png)

![1-[6-(2,4-dimethylphenoxy)hexyl]piperidine](/img/structure/B5090734.png)

![1-{[2-(3-chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-L-prolinamide](/img/structure/B5090754.png)
![N~2~-(4-bromo-3-methylphenyl)-N~1~-[4-(cyanomethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5090758.png)
![5-[(2-methoxyphenoxy)methyl]-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-3-isoxazolecarboxamide](/img/structure/B5090765.png)